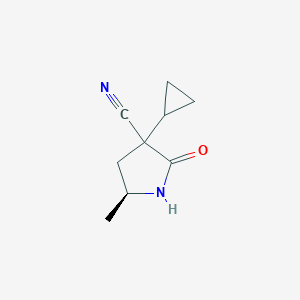

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9?/m0/s1 |

InChI Key |

OFLIZMHGJUWIHY-AADKRJSRSA-N |

Isomeric SMILES |

C[C@H]1CC(C(=O)N1)(C#N)C2CC2 |

Canonical SMILES |

CC1CC(C(=O)N1)(C#N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multi-step synthetic routes starting from suitably functionalized amino acid derivatives or pyrrolidine precursors. The key transformations include:

- Formation of the pyrrolidine ring with appropriate stereochemistry (5S configuration).

- Introduction of the cyclopropyl substituent at position 3.

- Installation of the nitrile functional group at position 3.

- Oxidation to the 2-oxo (keto) functionality.

- Control of stereochemistry throughout the synthesis to obtain the single (5S) diastereomer.

Representative Synthetic Route from Patent Literature

A detailed synthetic route related to similar compounds such as (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides, which share structural features with this compound, is described in US Patent US20090312571A1. The key steps are summarized below:

| Step | Reaction Description | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | Amide formation from amino acid derivative | EDCI (1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide), HOBT (1-hydroxybenzotriazole), N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride, room temp, 6-24 h | (S)-2-(dibenzylamino)-N-methoxy-N-methylalkanamide |

| 2 | Reduction of amide to aldehyde | Lithium aluminum hydride (LiAlH4), THF, -20 to -30°C | (S)-2-(dibenzylamino)alkanal |

| 3 | Cyclopropylisocyanide addition and acetylation | Cyclopropylisocyanide, acetic acid, methylene chloride, 0-5°C to 25-30°C, 16-24 h | (2S,3S)-3-(dibenzylamino)-2-acetoxyalkanenitrile |

| 4 | Hydrolysis under basic conditions | Aqueous sodium hydroxide, methanol, 0-5°C to 25-30°C, 16-24 h | Crude (2S,3S)—N-cyclopropyl-3-(dibenzylamino)-2-hydroxyalkanamide |

| 5 | Catalytic hydrogenation | Pd(OH)2 or Pd/C catalyst, hydrogen gas, room temp, 40-60 psi | (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide |

This sequence highlights critical points such as:

- Use of carbodiimide-mediated coupling for amide bond formation.

- Careful temperature control during reductions and cyclopropylisocyanide addition.

- Base-mediated hydrolysis to remove protecting groups.

- Catalytic hydrogenation to remove benzyl protecting groups and yield the free amine.

The final product is obtained as a single diastereomer with high stereochemical purity, which is advantageous for downstream applications and purification.

Alternative Synthetic Considerations

While the above method is detailed for related compounds, the synthesis of this compound may involve:

- Cyclopropylation of a pyrrolidine precursor or amino acid derivative.

- Use of chiral auxiliaries or catalysts to ensure the (5S) stereochemistry.

- Oxidation steps to install the 2-oxo group, possibly using mild oxidants compatible with nitrile functionality.

- Nitrile introduction via substitution or dehydration reactions.

Related Compound Synthesis and Insights

Synthesis of structurally related compounds, such as (3R,5S)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile, also involves multi-step routes with careful stereochemical control. Although the alkyl substituent differs (ethyl vs. methyl), the synthetic challenges and strategies are analogous, involving:

- Cyclopropylation.

- Pyrrolidine ring formation.

- Installation of keto and nitrile groups.

- Use of specific bases, solvents, and catalysts to optimize yield and stereoselectivity.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Amide bond formation | EDCI, HOBT, N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride | Room temp, 6-24 h | Carbodiimide coupling with additive to improve yield and suppress side reactions |

| Reduction | Lithium aluminum hydride (LiAlH4) | -20 to -30°C in THF | Sensitive step requiring low temperature to avoid over-reduction |

| Cyclopropylisocyanide addition | Cyclopropylisocyanide, acetic acid | 0-5°C to 25-30°C, 16-24 h | Cyclopropyl group introduction; reaction warmed to room temp for completion |

| Hydrolysis | Aqueous NaOH in methanol | 0-5°C to 25-30°C, 16-24 h | Removal of acetyl protecting groups |

| Catalytic hydrogenation | Pd(OH)2 or Pd/C, H2 gas | Room temp, 40-60 psi | Debenzylation to yield free amine |

Chemical Reactions Analysis

Types of Reactions

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific pathway and target involved. The cyclopropyl and nitrile groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogous pyrrolidine derivatives:

Key Observations:

Functional Groups : The nitrile group in the target compound distinguishes it from carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid). The nitrile’s electron-withdrawing nature reduces basicity compared to amines and increases stability under acidic conditions .

Stereochemistry : The 5S configuration in the target compound may confer distinct biological activity or binding preferences compared to the (3S,5R) isomer, which is critical in enantioselective synthesis .

Physicochemical and Application Differences

- Reactivity : The nitrile group in the target compound can be reduced to an amine, making it a versatile intermediate for pharmaceuticals. In contrast, carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) are more suited for esterification or amidation reactions .

- Solubility : The polar nitrile group may improve solubility in organic solvents compared to the Fmoc-protected derivative, which is heavily influenced by the hydrophobic Fmoc moiety .

- Commercial Availability : Suppliers like CymitQuimica and Parchem offer pyrrolidine derivatives in varying quantities (100 mg to 1 g), though pricing and purity (e.g., 97% for J&K Chemical’s isomer) depend on stereochemical complexity .

Critical Notes and Limitations

Data Gaps : Molecular weight and exact CAS numbers for the (5S) isomer are unspecified in the evidence, necessitating further experimental characterization.

Stereochemical Impact : The biological or catalytic performance of the (5S) configuration remains underexplored compared to its (3S,5R) counterpart, warranting comparative bioactivity studies .

Biological Activity

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 164.20 g/mol. The presence of the cyclopropyl and carbonitrile groups enhances its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. For instance, studies have shown that certain derivatives can decrease cell viability in A549 lung adenocarcinoma cells significantly, suggesting a structure-dependent relationship between the compound's structure and its cytotoxicity .

-

Case Studies :

- In vitro studies demonstrated that compounds with free amino groups exhibited higher anticancer activity compared to those without. Specifically, derivatives similar to this compound showed promising results in reducing viability in cancerous cells while maintaining lower toxicity in non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant pathogens.

- Pathogen Resistance : Compounds derived from this class have shown effectiveness against resistant strains of Staphylococcus aureus, including those resistant to linezolid . This highlights the potential for developing new antimicrobial agents from this scaffold.

- Testing Methods : Antimicrobial activity was assessed using standard broth microdilution methods against various strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that these compounds could inhibit bacterial growth effectively .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5S)-3-cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Begin with cyclopropane ring formation via [2+1] cycloaddition using carbene precursors, followed by stereoselective pyrrolidine ring closure. Key parameters include temperature control (e.g., −78°C for cyclopropanation ) and solvent selection (e.g., sulfolane for high-polarity reactions ). Monitor reaction progress via HPLC or LC-MS to optimize yield and purity. For stereochemical control, use chiral auxiliaries or asymmetric catalysis, as seen in related pyrrolidine syntheses .

Q. How can the stereochemical configuration of the (5S) center be confirmed experimentally?

- Methodology : Employ X-ray crystallography for definitive structural confirmation, supported by NMR analysis (e.g., H-H NOESY to verify spatial relationships between substituents). Compare experimental optical rotation with literature values for chiral pyrrolidine derivatives . Advanced techniques like vibrational circular dichroism (VCD) may resolve ambiguities in stereochemical assignments .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 25°C (room temperature), 40°C, and 60°C under controlled humidity. Analyze degradation products via LC-MS and quantify hydrolytic susceptibility of the nitrile and lactam groups at pH 2–10. Reference protocols from fluorinated pyrrolidine stability assessments .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic addition or ring-opening reactions?

- Methodology : Investigate ring strain effects by comparing reaction rates with non-cyclopropyl analogs (e.g., cyclohexyl or methyl-substituted derivatives). Use DFT calculations to map transition states and identify steric/electronic barriers. Experimental validation could involve reacting the compound with Grignard reagents or thiols, monitoring regioselectivity via NMR .

Q. What strategies mitigate competing side reactions (e.g., lactam ring hydrolysis or nitrile oxidation) during functionalization?

- Methodology : Protect the lactam carbonyl with tert-butyldimethylsilyl (TBS) groups prior to nitrile derivatization. For oxidation-prone nitriles, employ mild reagents like TEMPO/NaClO under low-temperature conditions . Monitor side products using tandem mass spectrometry (MS/MS) and adjust protecting groups iteratively.

Q. Can this compound serve as a precursor for bioactive heterocycles, and what in vitro assays validate its potential?

- Methodology : Derivatize the nitrile group into amides or thioamides via hydrolysis or substitution. Screen derivatives for antiproliferative activity using MTT assays against cancer cell lines (e.g., HeLa or MCF-7). Compare with structurally related marine alkaloids known for cytotoxicity . For mechanistic insights, perform kinase inhibition assays (e.g., CDK2 or EGFR) .

Q. How do computational models predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

- Methodology : Use Schrödinger’s QikProp or SwissADME to calculate logP, topological polar surface area (TPSA), and aqueous solubility. Validate predictions experimentally via shake-flask solubility tests and HPLC logP measurements. Correlate results with in silico ADMET profiles of similar pyrrolidine carbonitriles .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to reconcile conflicting data from different protocols?

- Resolution : Evaluate solvent purity (e.g., anhydrous vs. technical-grade DMF), catalyst lot variability, and moisture levels in reaction setups. Reproduce key steps (e.g., cyclopropanation) under inert atmospheres and compare with literature methods . Use design of experiments (DoE) to isolate critical factors affecting yield.

Q. Conflicting stereochemical outcomes in analogous compounds: What lessons apply to this system?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.